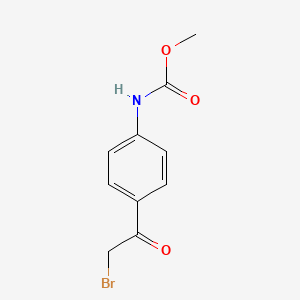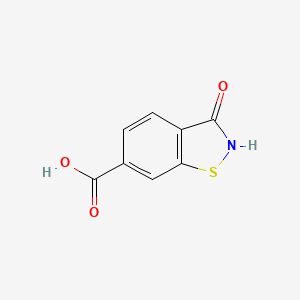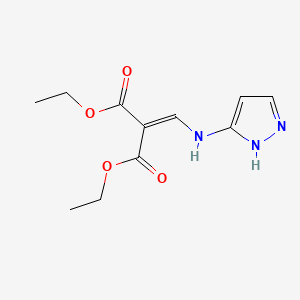
Methyl (4-(2-bromoacetyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of phenylcarbamate and contains a bromoacetyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-(2-bromoacetyl)phenylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
化学反应分析
Types of Reactions
Methyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylcarbamates with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Oxidation can yield phenylcarbamate derivatives with additional oxygen-containing functional groups, while reduction can produce simpler carbamate derivatives.
Hydrolysis: Hydrolysis results in the formation of phenol and methyl carbamate.
科学研究应用
Methyl (4-(2-bromoacetyl)phenyl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of Methyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Methyl 4-acetylphenylcarbamate: Similar structure but lacks the bromoacetyl group.
Phenylcarbamate Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Methyl (4-(2-bromoacetyl)phenyl)carbamate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to other phenylcarbamate derivatives
属性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
methyl N-[4-(2-bromoacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
InChI 键 |
TVIGHJXYRCIJHM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B8525196.png)


![5-[(4-Methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8525207.png)

![4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8525222.png)


![5-Chloromethyl-6-fluoro-benzo[1,3]dioxole](/img/structure/B8525242.png)




![5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B8525283.png)
